molecular formula C54H34N6 B13781856 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

Cat. No.: B13781856
M. Wt: 766.9 g/mol
InChI Key: WVSUMKLEIJMDDH-UHFFFAOYSA-N
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Preparation Methods

One common method involves the use of triphenylamine (TPA) as the donor and 2,3-dicyanopyrazino phenanthrene (DCPP) as the acceptor units . The synthetic route typically includes:

Chemical Reactions Analysis

TPA-DCPP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which TPA-DCPP exerts its effects involves the management of the recombination zone in OLEDs. By adjusting the thickness of the host (CBP) and guest (TPA-DCPP) layers, the position of the recombination zone can be controlled, leading to improved carrier injection and transportation as well as increased exciton recombination rate . This results in high-brightness and high-efficiency OLEDs.

Comparison with Similar Compounds

TPA-DCPP is unique compared to other similar compounds due to its specific electronic properties and structural configuration. Similar compounds include:

    Triphenylamine-based Compounds: These compounds share the triphenylamine donor unit but differ in their acceptor units.

    Dicyanopyrazino Phenanthrene Derivatives: These derivatives have similar acceptor units but different donor groups.

TPA-DCPP stands out due to its balanced donor-acceptor structure, which contributes to its superior performance in OLED applications .

Properties

Molecular Formula

C54H34N6

Molecular Weight

766.9 g/mol

IUPAC Name

7,10-bis[4-(N-phenylanilino)phenyl]phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C54H34N6/c55-35-51-52(36-56)58-54-48-32-26-40(38-23-29-46(30-24-38)60(43-17-9-3-10-18-43)44-19-11-4-12-20-44)34-50(48)49-33-39(25-31-47(49)53(54)57-51)37-21-27-45(28-22-37)59(41-13-5-1-6-14-41)42-15-7-2-8-16-42/h1-34H

InChI Key

WVSUMKLEIJMDDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C#N)C#N

Origin of Product

United States

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